NEOCYANINE

Vue d'ensemble

Description

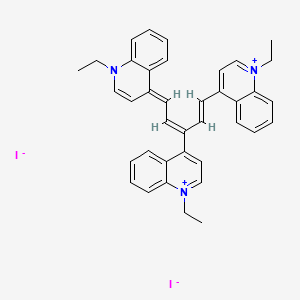

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes quinolinium moieties linked by a propene-diyl bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of iodine or iodide salts to facilitate the formation of the diiodide product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium oxides.

Reduction: Reduction reactions can convert the quinolinium moieties to quinoline derivatives.

Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinolinium oxides, reduced quinoline derivatives, and substituted quinolinium compounds. These products have diverse applications in various fields.

Applications De Recherche Scientifique

Neocyanine is a dye with applications in various scientific fields, including but not limited to, remote sensing, infrared spectroscopy, and as an antibiotic .

Scientific Applications of this compound

Remote Sensing

- This compound was recognized for initiating a new era in infrared spectroscopy due to the discovery of xenocyanine in the Eastman Kodak research laboratories .

- It is used in remote sensing technology and applications, covering the advantages, limitations, and processes of the subject .

- NASA initiated a program in 1977 to enhance the utilization of its technology by civil users, and this included training in remote sensing technology .

- This compound's maximum sensitizing power is at 8300 Å .

Antibiotic Research

- Neo-cyanine derivatives have been identified as active antibiotics .

- Modified neomycin, Neo-Cy5, binds to the decoding site of 16S rRNA in 70S ribosomes and causes misreading during ribosomal decoding .

- Neomycin labeled with sulfonated cyanines Cy3 and Cy5 are non-membrane permeable dyes suitable for fluorescence microscopy .

Photodynamic Therapy

- Methylene blue (MB), since its synthesis in 1876, has been used in clinical medicine, including chemotherapy and blood disinfection . Its photosensitizing effect has led to its use in antimicrobial applications, especially in blood disinfection .

- When combined with a 650 or 940 nm laser, MB significantly reduced the number of S. mutans in infected dentin plaques .

Neuroprotective Effects

- Studies suggest that cryptocyanine dye, NK-4, can be used to treat Alzheimer’s disease . NK-4 reduces Aβ accumulation in the brain, inhibits Aβ aggregation, and scavenges free radicals .

Infrared Spectroscopy

- In 1925, a dye with sensitizing power for the extreme infra-red was separated and named this compound .

- This compound extended the photographic spectrum to 9000 Å .

- Xenocyanine, an infrared sensitizer, has a broad sensitizing band ranging from about 8,000 to 11,000 Å, with a maximum at 9,600 Å, and extraordinary speed .

Acetylcholine Detection

- A near-infrared (NIR) fluorescence detection method for acetylcholine (ACh) was developed using rhodamine 800 (Rh800) and p-sulfonatocalix[n]arenes .

- The detection limit of ACh in this method was about 5 × 10−4 M .

- Fluorescence response of the Rh800-S complex was highly specific to ACh over other neurotransmitters .

Mécanisme D'action

The mechanism of action of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and ability to form covalent bonds with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-ethyl-2-(4-methylstyryl)quinolinium iodide

- 1-ethyl-2-(3-nitrostyryl)quinolinium iodide

- 1-ethyl-4-(4-methylstyryl)pyridinium iodide

Uniqueness

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is unique due to its specific structure, which includes a propene-diyl bridge and iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .

Activité Biologique

Neocyanine, a compound originally identified for its use in infrared sensitization, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-cancer, neuroprotective, and antimicrobial effects, supported by relevant case studies and research findings.

Overview of this compound

This compound is a synthetic dye that belongs to the class of cyanine dyes. It has been utilized in various applications, including as a fluorescent marker in biological research and as an infrared sensitizer in photography. Recent studies have revealed its potential therapeutic applications, particularly in the fields of oncology and neurology.

1. Anti-Cancer Properties

This compound exhibits significant anti-cancer activity through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it affects signaling pathways crucial for tumor growth and survival .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptotic proteins .

2. Neuroprotective Effects

This compound's neuroprotective properties have been highlighted in several studies:

- Oxidative Stress Reduction : this compound demonstrates potent antioxidant activity, scavenging free radicals and reducing oxidative stress in neuronal cells. This effect is particularly beneficial in models of neurodegenerative diseases such as Alzheimer's .

- Case Study : In a study involving AβPP transgenic mice, this compound treatment led to reduced amyloid-beta accumulation and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

3. Antimicrobial Activity

This compound derivatives have shown promising results as antimicrobial agents:

- Mechanism : The compound interacts with bacterial ribosomes, inhibiting protein synthesis similar to aminoglycoside antibiotics. Studies indicate that this compound derivatives can effectively penetrate bacterial cells and exhibit bactericidal activity against resistant strains .

- Research Findings : An experiment demonstrated that Neo-Cy5 (a derivative) showed high levels of uptake in E. coli cells, leading to significant bacterial cell death at certain concentrations .

Data Tables

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Anti-Cancer | Inhibition of cell proliferation | |

| Neuroprotection | Antioxidant activity | |

| Antimicrobial | Ribosomal interaction |

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving AβPP transgenic mice, this compound was administered to evaluate its effects on cognitive decline associated with Alzheimer's disease. Results indicated a significant reduction in amyloid plaques and improved memory function compared to untreated controls.

Case Study 2: Anti-Cancer Efficacy

A series of experiments assessed the anti-cancer properties of this compound across different cancer cell lines. The findings revealed that this compound treatment resulted in a dose-dependent decrease in cell viability, particularly in breast and lung cancer models.

Propriétés

Numéro CAS |

4846-34-8 |

|---|---|

Formule moléculaire |

C38H37I2N3 |

Poids moléculaire |

789.5 g/mol |

Nom IUPAC |

1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide |

InChI |

InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2 |

Clé InChI |

RJOBRLLSEIIUFB-UHFFFAOYSA-L |

SMILES |

CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |

SMILES isomérique |

CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-] |

SMILES canonique |

CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |

Key on ui other cas no. |

4846-34-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.